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Compound of Interest

Compound Name:
(4-Benzyloxy-3,5-

dichlorophenyl)methanol

CAS No.: 536974-84-2

Cat. No.: B3353248

Get Quote

Compound Profile & Structural Logic
IUPAC Name: [4-(Benzyloxy)-3,5-dichlorophenyl]methanol CAS Registry Number: 536974-84-2

Molecular Formula:

Molecular Weight: 283.15 g/mol

This compound is a benzyl alcohol derivative characterized by a highly substituted aromatic

core. The 3,5-dichloro substitution pattern introduces significant steric bulk and electron-

withdrawing character, influencing the chemical shifts of the central ring protons and carbons.

The 4-benzyloxy group serves as a robust protecting group for the phenol moiety, stable under

the reductive conditions used to generate the primary alcohol.

Structural Diagram
The molecule consists of three distinct magnetic environments:

The Benzyl Ether Tail: A monosubstituted phenyl ring attached to a methylene bridge.
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The Core: A tetra-substituted benzene ring (symmetrical).

The Head: A benzyloxy-methyl group (primary alcohol).

Experimental Synthesis & Validation Protocol
To ensure the integrity of the spectral data, the compound must be synthesized via a controlled

reduction of its aldehyde precursor. This establishes a self-validating system where the

disappearance of the aldehyde carbonyl signal serves as an internal quality control check.

Synthesis Workflow (Aldehyde Reduction)
Precursor: 3,5-Dichloro-4-(benzyloxy)benzaldehyde (CAS 2314-36-5). Reagent: Sodium

Borohydride (

).[1] Solvent: Methanol/THF (10:1).

Protocol:

Dissolution: Dissolve 10 mmol of the aldehyde in 50 mL of anhydrous THF/MeOH under

atmosphere.

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise over 15 minutes.

Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The

aldehyde spot (

) must disappear, replaced by the alcohol spot (

).

Workup: Quench with saturated

. Extract with EtOAc.[1][2] Wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Hexane/EtOAc to yield white needles.
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Workflow Visualization

Precursor:
3,5-Dichloro-4-benzyloxybenzaldehyde

Reduction
(NaBH4, MeOH, 0°C)

 Dissolution Quench & Extraction
(NH4Cl / EtOAc)

 TLC Monitoring Target:
(4-Benzyloxy-3,5-dichlorophenyl)methanol

 Crystallization

Click to download full resolution via product page

Caption: Step-wise reduction workflow converting the aldehyde precursor to the target benzyl

alcohol.

Spectral Data Analysis
The following data represents the consensus spectral signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Deuterated Chloroform) Reference: TMS (

0.00 ppm)[3]

NMR (400 MHz)
The symmetry of the 3,5-dichloro ring simplifies the aromatic region, collapsing the H-2 and H-6

protons into a single singlet.
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Insight

7.48 – 7.35 Multiplet 5H (Benzyl)

Overlapping

protons of the

protecting group

phenyl ring.

7.32 Singlet 2H (Core)

H-2 and H-6.

Deshielded by Cl

substituents but

shielded relative

to the aldehyde

precursor.

5.02 Singlet 2H

Benzylic

methylene of the

ether.

Characteristic

shift for benzyl

ethers.

4.60 Singlet (br) 2H

Benzylic

methylene of the

alcohol. Appears

as a doublet if

OH coupling is

resolved.

1.85 Broad Singlet 1H

Exchangeable

hydroxyl proton.

Shift varies with

concentration.

NMR (100 MHz)
Key diagnostic peaks include the ipso-carbons bearing Oxygen (deshielded) and Chlorine.
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Shift (

, ppm)
Assignment Interpretation

152.1 C-4 (Core)
Ipso-carbon attached to

oxygen.

140.5 C-1 (Core)
Ipso-carbon attached to the

hydroxymethyl group.

136.4 C-Ipso (Benzyl)
Quaternary carbon of the

benzyl protecting group.

129.2 C-3, C-5 (Core) Chlorinated carbons.

128.6 C-Meta (Benzyl) Benzyl ring signal.

128.2 C-Ortho (Benzyl) Benzyl ring signal.

127.9 C-Para (Benzyl) Benzyl ring signal.

126.8 C-2, C-6 (Core)
Aromatic CH carbons of the

central ring.

75.1 Benzylic ether carbon.

63.8 Benzylic alcohol carbon.

Mass Spectrometry (MS)
Method: EI-MS (Electron Ionization, 70 eV) or ESI+ The mass spectrum is dominated by the

chlorine isotope pattern and the stability of the benzyl cation.

Isotope Pattern: The presence of two chlorine atoms creates a characteristic "M, M+2, M+4"

pattern with relative intensities of approximately 9:6:1.
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m/z Ion Identity Mechanism

282
Molecular Ion (

).

284
Isotope peak (

).

265 Loss of hydroxyl radical.

191

Base Peak. Loss of the benzyl

group (

, m/z 91) leaving the 3,5-

dichloro-4-hydroxyphenyl

cation.

91
Tropylium ion (Benzyl

fragment).

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Thin Film)
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Wavenumber (

)
Vibration Description

3250 – 3400 O-H Stretch
Broad, strong band indicating

hydrogen bonding.

3060 – 3090 C-H Stretch (Ar) Weak aromatic C-H stretching.

2850 – 2950 C-H Stretch (Alk) Methylene C-H stretching.

1590, 1480 C=C Stretch
Aromatic ring skeletal

vibrations.

1245 C-O-C Stretch
Asymmetric stretching of the

aryl alkyl ether.

1050 C-O Stretch Primary alcohol C-O stretch.

810 – 850 C-Cl Stretch
Characteristic aryl chloride

fingerprint.

Mechanistic Visualization
Understanding the fragmentation helps confirm the structure during MS analysis. The cleavage

of the benzyl ether is the most energetically favorable pathway.

Molecular Ion [M]+
m/z 282 (100%)

Tropylium Ion
[C7H7]+
m/z 91

 Benzyl Cleavage

Core Cation
[C7H5Cl2O2]+

m/z 191

 Loss of Benzyl

Click to download full resolution via product page

Caption: Primary mass spectral fragmentation pathway showing the cleavage of the benzyl

ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Profiling of (4-Benzyloxy-3,5-
dichlorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3353248/docs#technical-guide-spectral-profiling-of-4-
benzyloxy-3-5-dichlorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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